N-Butylaniline

Conducting polymers Electrochemical polymerization Solubility engineering

N-Butylaniline (CAS 1126-78-9) is the superior choice for researchers and process chemists: its electrochemically polymerized products exhibit nearly complete THF solubility, enabling solution-casting and GPC characterization unattainable with shorter-chain analogs. Micellar catalysis delivers >20:1 monoalkylation selectivity, reducing purification costs. With a boiling point of 241°C, it provides a 39°C higher thermal operating window than N-ethylaniline, facilitating fractional distillation and high-temperature reactions. Additionally, its unique ion mobility drift times make it an essential certified reference material for unambiguous isomer identification in MS workflows. Ideal for conducting polymers, dyes, agrochemicals, pharmaceuticals, and liquid crystal intermediates.

Molecular Formula C10H15N
Molecular Weight 149.23 g/mol
CAS No. 1126-78-9
Cat. No. B073990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Butylaniline
CAS1126-78-9
Molecular FormulaC10H15N
Molecular Weight149.23 g/mol
Structural Identifiers
SMILESCCCCNC1=CC=CC=C1
InChIInChI=1S/C10H15N/c1-2-3-9-11-10-7-5-4-6-8-10/h4-8,11H,2-3,9H2,1H3
InChIKeyVSHTWPWTCXQLQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Butylaniline (CAS 1126-78-9) Physical Properties and Procurement Specifications


N-Butylaniline (N-(n-butyl)aniline, CAS 1126-78-9) is a secondary aromatic amine with the molecular formula C10H15N and molecular weight of 149.23 g/mol. It is a light yellow to amber liquid at room temperature, characterized by a boiling point of 241°C, melting point of -12°C, density of 0.93 g/cm³, and refractive index of 1.5325-1.5345 [1]. It is insoluble in water but readily soluble in ethanol, ether, and acetone . The compound serves primarily as an intermediate in the synthesis of dyes (including carpro blue and acid green 27), pigments, agrochemicals, pharmaceuticals, and liquid crystal materials .

Why N-Butylaniline Cannot Be Substituted with Shorter-Chain N-Alkylanilines


Substitution among N-alkylanilines is not trivial due to systematic variations in physicochemical and functional properties driven by alkyl chain length. In the homologous series of aniline, N-methylaniline, N-ethylaniline, N-propylaniline, and N-butylaniline, both the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡) for the decarboxylation of n-butylmalonic acid decrease regularly with increasing hydrocarbon chain length, establishing a quantifiable structure-property relationship [1]. Furthermore, the solubility of electrochemically polymerized N-alkylanilines increases with alkyl group bulkiness, while film-forming ability on electrode surfaces correspondingly decreases [2]. These systematic trends mean that selecting a shorter-chain analog will alter reaction kinetics, solvent behavior, and polymer processability in ways that cannot be compensated by simple stoichiometric adjustment.

N-Butylaniline Technical Differentiation Evidence Against Closest Analogs


Electrochemical Polymer Solubility: N-Butylaniline vs. N-Propylaniline and N-Ethylaniline

In the electrochemical oxidation of N-alkylanilines in aqueous H2SO4, the solubility of the oxidation products increases systematically with alkyl group bulkiness. N-Butylaniline oxidation products are almost completely soluble in THF, whereas N-propylaniline and N-ethylaniline oxidation products exhibit progressively lower solubility [1].

Conducting polymers Electrochemical polymerization Solubility engineering

Micellar Catalysis N-Alkylation Selectivity: N-Butylaniline vs. N,N-Dibutylaniline Formation

In aqueous surfactant systems, the reaction of aniline with 1-bromobutane produces N-butylaniline with high selectivity (>20:1 monoalkylation to dialkylation ratio). The lipophilic reactant and both products are solubilized almost entirely in the surfactant micelles, and the small amount of N,N-dibutylaniline formed effectively inhibits further alkylation of N-butylaniline [1].

Micellar catalysis N-alkylation Reaction selectivity

Isomer Resolution by Ion Mobility Spectrometry: N-Butylaniline vs. 4-Butylaniline

In traveling wave ion mobility spectrometry (TWIMS) coupled with collision-induced dissociation (CID), protonated N-butylaniline displays a measurably shorter drift time than its positional isomer 4-butylaniline, due to the more compact conformation of the N-alkyl isomer. Additionally, the structurally-diagnostic fragment ion (m/z 106) from N-butylaniline exhibits extensive adduct formation with ethyl vinyl ether and other reactants, whereas the corresponding fragment from 4-butylaniline is nearly inert toward all tested reactants [1].

Analytical chemistry Ion mobility spectrometry Isomer differentiation

Boiling Point Differential: N-Butylaniline vs. N-Ethylaniline

The boiling point of N-butylaniline (241°C at 760 mmHg) is approximately 39°C higher than that of N-ethylaniline (201.7°C at 760 mmHg) [1]. This substantial difference reflects the contribution of the longer alkyl chain to intermolecular van der Waals forces and molecular weight.

Physical property Distillation Separation

Kinetic Solvent Effect: N-Butylaniline vs. Shorter-Chain N-Alkylanilines

In the decarboxylation of n-butylmalonic acid, the rate constant when using N-butylaniline as solvent is higher than when using alkanol solvents with the same total carbon number. Among the amine series (aniline, N-methylaniline, N-ethylaniline, N-propylaniline, N-butylaniline), both ΔH‡ and ΔS‡ decrease systematically with increasing alkyl chain length, reflecting a class-level trend that establishes N-butylaniline as the slowest-rate member of this homologous series [1].

Reaction kinetics Solvent effects Activation parameters

Recommended Procurement and Application Scenarios for N-Butylaniline Based on Technical Differentiation


Solution-Processable Conducting Polymer Synthesis

Researchers developing conducting polymers requiring solution processing should select N-butylaniline over shorter-chain N-alkylanilines. As demonstrated in Section 3, electrochemical oxidation of N-butylaniline yields products that are almost completely soluble in THF, whereas N-propylaniline and N-ethylaniline produce progressively less soluble materials [1]. This superior solubility enables solution-casting of films, spin-coating, and GPC molecular weight characterization that is impractical with lower-chain analogs.

High-Yield Synthesis of N-Monoalkyl Aniline Intermediates via Micellar Catalysis

When producing N-butylaniline as a target intermediate (rather than using it as a starting material), the micellar catalysis route offers >20:1 selectivity for monoalkylation over dialkylation [1]. This high selectivity, driven by product inhibition of further alkylation within micelles, translates to reduced purification burden and higher isolated yields compared to traditional phase-transfer or neat reactions. Process chemists and procurement specialists should note that this selectivity is specific to the micellar system and may not extrapolate to other synthetic methodologies.

High-Temperature Reaction Medium or Distillation-Dependent Purification

For applications requiring a reaction solvent or medium with a boiling point above 230°C, N-butylaniline (241°C) provides a thermal operating window approximately 39°C higher than N-ethylaniline (202°C) [1]. This differential enables effective fractional distillation separation from lower-boiling N-alkylaniline impurities and allows reactions to be conducted at elevated temperatures without approaching the solvent boiling point, a consideration for processes where thermal activation is rate-limiting.

Analytical Reference Standard for Isomeric Alkylaniline Identification

Analytical laboratories requiring certified reference materials for the unambiguous identification of N-alkyl vs. ring-alkyl aniline isomers should procure N-butylaniline with documented purity. As shown in Section 3, protonated N-butylaniline and its fragment ions exhibit diagnostic ion mobility drift times and gas-phase reactivity patterns that clearly distinguish it from 4-butylaniline and other positional isomers [1]. This specificity makes high-purity N-butylaniline an essential calibration standard for MS, TWIMS, and related analytical workflows.

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